WHO-TEF Absence: A Critical Differentiator from 2,3,4,7,8-PeCDF and 1,2,3,7,8-PeCDF
1,2,4,7,8-PeCDF lacks a defined WHO Toxic Equivalency Factor (TEF), whereas its isomer 2,3,4,7,8-PeCDF has a WHO-TEF of 0.3 and 1,2,3,7,8-PeCDF has a WHO-TEF of 0.03, reflecting a 10-fold difference between the latter two isomers and a functionally null value for the target compound [1]. This absence is not an omission but a reflection of its comparatively low AhR-mediated potency, making it a crucial negative control or baseline comparator in dioxin-like activity assays [2].
| Evidence Dimension | Toxic Equivalency Factor (WHO-TEF) |
|---|---|
| Target Compound Data | Not assigned (functionally 0) |
| Comparator Or Baseline | 2,3,4,7,8-PeCDF (TEF = 0.3) and 1,2,3,7,8-PeCDF (TEF = 0.03) |
| Quantified Difference | >10-fold difference between comparators; target is unassigned |
| Conditions | WHO TEF values derived from mammalian in vivo and in vitro AhR-mediated response data |
Why This Matters
Procurement of 1,2,4,7,8-PeCDF is essential for laboratories needing a structurally related but biologically distinct isomer for calibrating dose-response curves, validating assay specificity, or serving as a negative control in TEQ calculations.
- [1] Van den Berg, M., et al. (2006). The 2005 World Health Organization reevaluation of human and mammalian toxic equivalency factors for dioxins and dioxin-like compounds. Toxicological Sciences, 93(2), 223-241. View Source
- [2] U.S. Environmental Protection Agency. (2010). Recommended Toxicity Equivalence Factors (TEFs) for Human Health Risk Assessments of 2,3,7,8-Tetrachlorodibenzo-p-dioxin and Dioxin-Like Compounds. View Source
